methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
The compound is a complex organic molecule that contains a methylsulfonyl phenyl group . Compounds with similar structures have been synthesized and evaluated for various biological activities .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized using various methods . For example, sulfonamide-based indole derivatives were synthesized using 1H-indole-2 carboxylic acid as a starting material .Scientific Research Applications
- This compound has been investigated for its antimicrobial properties. Specifically, a study synthesized a series of 2-(4-methylsulfonylphenyl) indole derivatives and evaluated their antibacterial activity . Compound 7g emerged as the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. Its safe therapeutic dose makes it a promising antimicrobial agent.
- In addition to its antimicrobial effects, this compound exhibits anti-inflammatory properties. Several derivatives (compounds 7a–k, 8a–c, and 9a–c) demonstrated good anti-inflammatory activity, with selective inhibition of COX-2 compared to reference drugs like indomethacin and celecoxib. Selective COX-2 inhibitors are essential for managing inflammation without gastric side effects .
- Notably, compounds 9a–c release moderate amounts of nitric oxide (NO), which can mitigate cardiovascular side effects associated with COX-2 inhibitors .
- The introduction of the methyl phenyl sulfone group (as seen in this compound) into drug molecules has been explored by pharmacologists. This modification enhances the antiproliferative activity of drugs against tumor cells, making it relevant in antitumor drug development .
Antimicrobial Activity
Anti-Inflammatory Activity
Enhancement of Antiproliferative Activity
properties
IUPAC Name |
methyl 7-[3-(4-methylsulfonylphenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-28-21(25)23-12-11-16-6-7-18(13-17(16)14-23)22-20(24)10-5-15-3-8-19(9-4-15)29(2,26)27/h3-4,6-9,13H,5,10-12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVRQUSVVVGZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
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